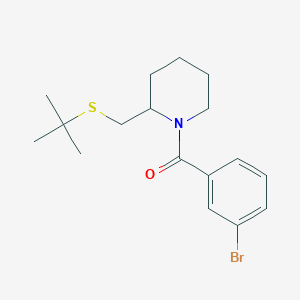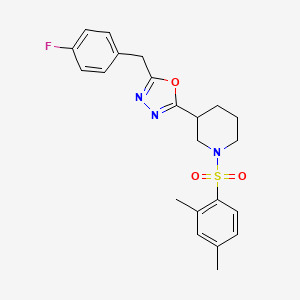
2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, including derivatives similar to the specified chemical, have been studied for their biological activities. A study by Khalid et al. (2016) synthesized a series of compounds with a similar structure and screened them against butyrylcholinesterase (BChE) enzyme, indicating potential applications in the inhibition of this enzyme. Molecular docking studies were also conducted to understand the binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).
Antibacterial Potential
Another study by Iqbal et al. (2017) investigated acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including structures similar to the specified chemical. These compounds were evaluated for their antibacterial potentials, showing moderate inhibitory activities against Gram-negative bacterial strains (Iqbal et al., 2017).
Anticancer Potential
A study by Rehman et al. (2018) involved the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, similar to the specified compound. These hybrids were evaluated as anticancer agents. Some derivatives showed strong anticancer potential, suggesting their possible application in cancer treatment (Rehman et al., 2018).
Antibacterial Activity in Agriculture
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight. A study by Shi et al. (2015) found that certain derivatives were effective in reducing rice bacterial leaf blight, suggesting potential agricultural applications (Shi et al., 2015).
Alzheimer’s Disease Treatment
In research by Rehman et al. (2018), N-substituted derivatives of a similar structure were synthesized to evaluate new drug candidates for Alzheimer’s disease. The compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a target in Alzheimer’s disease treatment (Rehman et al., 2018).
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-15-5-10-20(16(2)12-15)30(27,28)26-11-3-4-18(14-26)22-25-24-21(29-22)13-17-6-8-19(23)9-7-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHMWARRMNBHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

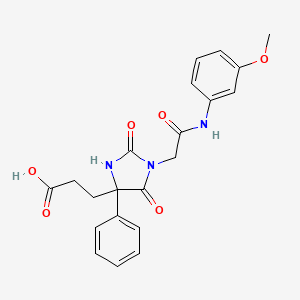
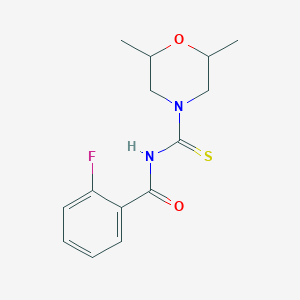
![2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2437408.png)
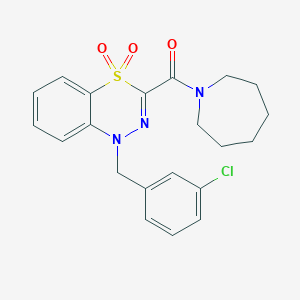
![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2437410.png)


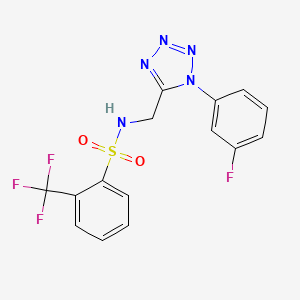
![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride](/img/structure/B2437414.png)
![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437417.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437422.png)
![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)
